Home > Products > Screening Compounds P68438 > Ursodeoxycholic acid;UDCA
Ursodeoxycholic acid;UDCA -

Ursodeoxycholic acid;UDCA

Catalog Number: EVT-14926209
CAS Number:
Molecular Formula: C26H45NO6S
Molecular Weight: 499.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ursodeoxycholic acid is a secondary bile acid that plays a significant role in the treatment of various liver and biliary disorders. It is produced in small amounts by intestinal bacteria and is also synthesized in the liver of certain mammals, particularly bears. The compound is known for its therapeutic properties, especially in conditions like cholestatic liver diseases and gallstone dissolution.

Source

Ursodeoxycholic acid was first identified in the bile of bears from the genus Ursus, which is reflected in its name. In humans, it is formed through the metabolism of chenodeoxycholic acid by gut microbiota. The compound can be extracted from bear bile or synthesized chemically for pharmaceutical use.

Classification

Ursodeoxycholic acid is classified as a small molecule and falls under the category of approved drugs. Its chemical classification includes being a bile acid derivative, specifically an epimer of chenodeoxycholic acid.

Synthesis Analysis

Methods

The synthesis of ursodeoxycholic acid can be achieved through various methods, including:

  1. Chemical Synthesis: Traditional methods involve the transformation of cholic acid or chenodeoxycholic acid through multiple steps, including protection/deprotection reactions and hydroxyl group modifications.
  2. Microbial Transformation: Utilizing specific bacteria to convert precursor bile acids into ursodeoxycholic acid.
  3. Electrochemical Reduction: A novel method recently developed involves the electrochemical stereoselective reduction of 7-ketolithocholic acid using aprotic solvents, yielding high purity and efficiency .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of ursodeoxycholic acid is C24H40O4C_{24}H_{40}O_{4}, with a molecular weight of approximately 392.57 g/mol. The IUPAC name is 3a,7β-dihydroxy-5-cholan-24-oic acid.

Data

  • Melting Point: 200 - 204 °C
  • Solubility: Practically insoluble in water; soluble in ethanol and glacial acetic acid .
  • 3D Structure: The compound's three-dimensional structure can be represented using various chemical visualization tools.
Chemical Reactions Analysis

Reactions

Ursodeoxycholic acid participates in several biochemical reactions, primarily related to its role as a bile acid:

  1. Choleretic Effect: Increases bile flow and alters bile composition by replacing more toxic bile acids.
  2. Immunomodulatory Effects: Modulates immune responses by reducing abnormal expression of HLA Class I antigens on hepatocytes .

Technical Details

The mechanism involves the replacement of hydrophobic bile acids with ursodeoxycholic acid in the bile pool, leading to decreased toxicity and improved liver function.

Mechanism of Action

Ursodeoxycholic acid exerts its therapeutic effects through several mechanisms:

  1. Bile Acid Composition Alteration: By increasing the concentration of less toxic bile acids and decreasing that of more toxic ones like cholic and chenodeoxycholic acids.
  2. Choleretic Activity: Enhances bile flow, which aids in digestion and liver health.
  3. Immunological Modulation: Reduces inflammatory responses associated with liver diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white powder.
  • Odor: Odorless with a bitter taste.
  • Density: Approximately 0.9985 g/cm³ (estimated).
  • Flash Point: 9 °C.

Chemical Properties

  • pKa Value: Approximately 5.04, indicating its acidic nature.
  • Solubility Profile:
    • Highly soluble in ethanol (50 mg/mL).
    • Practically insoluble in water .
Applications

Ursodeoxycholic acid has several important scientific applications:

  1. Medical Uses: Primarily used for treating cholestatic liver diseases such as primary biliary cholangitis and for dissolving cholesterol gallstones.
  2. Chemopreventive Agent: Research indicates potential roles in cancer prevention, particularly colorectal cancer .
  3. Liver Health Improvement: Used to improve liver function by altering bile composition and reducing toxicity associated with other bile acids.
Molecular Mechanisms of Ursodeoxycholic Acid (UDCA) in Bile Acid Homeostasis and Pathophysiological Interplay

UDCA-Mediated Modulation of Hydrophobic-to-Hydrophilic Bile Acid Ratio

Ursodeoxycholic acid (UDCA), a 7β-hydroxy epimer of chenodeoxycholic acid (CDCA), fundamentally alters bile acid pool composition by increasing hydrophilicity. UDCA constitutes ~3% of endogenous human bile acids but reaches 30–50% of biliary bile acids during therapeutic administration, competitively reducing hydrophobic bile acids like deoxycholic acid (DCA) and CDCA [1] [3]. Hydrophobic bile acids disrupt cell membranes through detergent effects and induce mitochondrial permeability transition, whereas UDCA’s amphipathic structure (α-face hydroxyl groups and β-face methyl groups) confers cytoprotection [8]. The hydrophobicity index scales rank UDCA at 0.00 (most hydrophilic) versus DCA at 0.83 and CDCA at 0.63 [1]. This shift is biochemically significant because:

  • Toxic Metabolite Reduction: Only 1–3% of UDCA undergoes 7-dehydroxylation to lithocholic acid (LCA), a genotoxic compound causing DNA strand breaks [1].
  • Membrane Stabilization: UDCA integrates into hepatocyte membranes, reducing susceptibility to hydrophobic bile acid-induced permeability [4].

Table 1: Physicochemical Properties of Key Bile Acids

Bile AcidHydroxylation PatternHydrophobicity IndexCytotoxic Potential
UDCA3α,7β-dihydroxy0.00Low
CDCA3α,7α-dihydroxy0.63High
DCA3α,12α-dihydroxy0.83High
LCA3α-monohydroxy0.86Severe (DNA damage)

Competitive Displacement of Cytotoxic Bile Acids via Farnesoid X Receptor (FXR) Partial Agonism

UDCA functions as a partial FXR agonist, modulating bile acid homeostasis with nuanced receptor interactions. FXR, a nuclear receptor regulating bile acid synthesis, transport, and detoxification, is fully activated by CDCA (EC₅₀ = ~10 μM) but only partially by UDCA (40–60% efficacy) [3] [6]. This partial agonism triggers distinct regulatory effects:

  • Transrepression of CYP7A1: UDCA suppresses cholesterol 7α-hydroxylase (CYP7A1) transcription via FXR-SHP (small heterodimer partner) pathways, reducing de novo bile acid synthesis by ~30% [6].
  • Competitive Antagonism: UDCA displaces hydrophobic bile acids from FXR binding sites, inhibiting pro-apoptotic signaling. For example, UDCA blocks DCA-induced EGFR/Raf-1/ERK activation, preventing mitochondrial Bax translocation [1] [4].
  • Transporter Upregulation: UDCA enhances expression of bile acid export pumps (BSEP/ABCB11) and phase III detoxification transporters (MRP2/ABCC2) via FXR-independent p38 MAPK pathways [4].

Table 2: FXR Modulation by Bile Acids

Bile AcidFXR Activation Efficacy (%)Effect on Bile Acid SynthesisCellular Outcome
CDCA100%SuppressedPro-survival (high doses toxic)
UDCA40–60%SuppressedCytoprotective
DCA80%VariablePro-apoptotic

UDCA-Induced Choleresis and Biliary Cholesterol Desaturation Mechanisms

UDCA stimulates bile flow ("choleresis") through osmotic and transporter-mediated mechanisms, directly impacting cholesterol solubility. Conjugated UDCA (e.g., tauroursodeoxycholate, TUDCA) is actively secreted into bile canaliculi via BSEP, increasing bile acid-dependent flow by 23% [1] [4]. Concurrently, UDCA activates chloride-bicarbonate exchangers (AE2) on cholangiocytes, elevating bicarbonate-rich bile acid-independent flow [4] [7]. This dual action:

  • Reduces Biliary Cholesterol Saturation: UDCA diminishes intestinal cholesterol absorption by 54% and inhibits hepatic cholesterol secretion into bile, decreasing biliary cholesterol saturation index from >1.0 to <0.7 (optimal for micellar solubility) [1] [10].
  • Promoves Cholesterol Crystal Dissolution: By integrating into phospholipid-cholesterol vesicles, UDCA solubilizes cholesterol via hydrophilic interactions, dissolving radiolucent gallstones at rates of 1–2 mm/month [10].

Table 3: Impact of UDCA on Biliary Parameters

ParameterPre-UDCAPost-UDCA (13–15 mg/kg/day)Change (%)
Biliary cholesterol saturation>1.0<0.7↓ 30%
Bile flow rateBaseline+23%
Bicarbonate concentration25 mM45 mM↑ 80%

Epigenetic Regulation via Histone Deacetylase 6 (HDAC6) Modulation in Cellular Senescence

UDCA indirectly influences epigenetic machinery through HDAC6, a cytoplasmic deacetylase regulating protein aggregation, autophagy, and senescence. In colon carcinoma cells, UDCA induces HDAC6 overexpression (2.5-fold), triggering global histone hypoacetylation and redirecting cells toward differentiation/senescence [5] [7]. Key mechanisms include:

  • Senescence Induction: HDAC6 deacetylates α-tubulin and cortactin, disrupting autophagic flux. UDCA-mediated HDAC6 upregulation reduces telomerase activity by 60%, halting cell cycle progression [5] [9].
  • Differentiation Promotion: UDCA elevates E-cadherin and cytokeratin 8/18/19 expression via HDAC6-dependent pathways, promoting epithelial differentiation and suppressing epithelial-mesenchymal transition (EMT) [5].
  • Chemopreventive Synergy: Combining UDCA with HDAC6 inhibitors (e.g., ITF3756) stabilizes acetyltransferase p300, enhancing H3K27 acetylation at tumor suppressor genes (e.g., CDKN1A) and reversing therapy resistance [6] [9].

Table 4: UDCA-HDAC6 Axis in Epigenetic Regulation

Molecular TargetUDCA EffectDownstream ConsequencePathophysiological Impact
HDAC6Upregulation (2.5-fold)Global histone hypoacetylationCellular senescence
TelomeraseInhibitionTelomere shorteningGrowth arrest
E-cadherinUpregulationEnhanced cell adhesionMetastasis suppression
p300/H3K27acStabilization (via HDAC6i combo)Chromatin remodelingGene re-expression

Comprehensive Compound List

Properties

Product Name

Ursodeoxycholic acid;UDCA

IUPAC Name

2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid

Molecular Formula

C26H45NO6S

Molecular Weight

499.7 g/mol

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1

InChI Key

BHTRKEVKTKCXOH-KGKMONJUSA-N

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.